Cytidine-5'-triphosphate disodium

Description

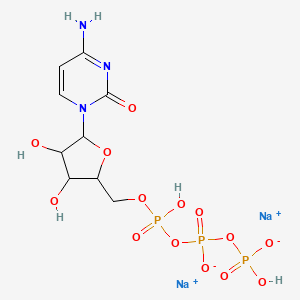

This compound is a sodium salt of a cytidine-derived nucleotide analog featuring a complex phosphorylated structure. Its core consists of a ribose sugar moiety linked to a 4-amino-2-oxopyrimidine base (cytosine derivative) and three phosphate groups, including a hydrogen phosphate substituent . The molecular formula is C₉H₁₆N₃Na₂O₁₃P₃ with a molecular weight of 513.14 g/mol . The sodium counterions enhance aqueous solubility, making it suitable for biochemical and therapeutic applications. Its structure is critical for interactions with enzymes like kinases or polymerases, akin to endogenous nucleotides such as cytidine triphosphate (CTP) .

Properties

Molecular Formula |

C9H14N3Na2O14P3 |

|---|---|

Molecular Weight |

527.12 g/mol |

IUPAC Name |

disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

InChI Key |

NFQMDTRPCFJJND-UHFFFAOYSA-L |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate disodium salt can be synthesized through enzymatic phosphorylation of cytidine monophosphate (CMP) using cytidine monophosphate kinase and nucleoside diphosphate kinase. The reaction conditions typically involve the presence of adenosine triphosphate (ATP) as a phosphate donor and magnesium ions as cofactors .

Industrial Production Methods

Industrial production of cytidine-5’-triphosphate disodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce cytidine triphosphate, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Phosphorylation and Dephosphorylation

As a nucleotide analog, this compound participates in phosphorylation reactions essential for energy transfer and enzymatic processes. Its terminal phosphate group acts as a donor in ATP-dependent reactions.

For example, enzymatic studies suggest its role in modulating kinase activity by mimicking natural nucleotide substrates.

Hydrolysis

The labile phosphate bonds undergo hydrolysis under specific conditions, influencing its stability and biological activity.

Hydrolysis rates are highly dependent on steric hindrance from the 4-amino-2-oxopyrimidine group, which slows reactivity compared to simpler nucleotides .

Enzymatic Interactions

This compound acts as a substrate or inhibitor for enzymes involved in nucleic acid metabolism:

Structural studies highlight that its 3,4-dihydroxyoxolan moiety enhances binding affinity to polymerase active sites .

Substitution Reactions

The hydroxyl and phosphate groups participate in nucleophilic substitution, critical for modifying its functional properties.

| Substitution Site | Reagents | Products |

|---|---|---|

| 5'-Phosphate | Thiols, amines | Formation of thioesters or amides for prodrug synthesis |

| 2'-Hydroxyl | Alkyl halides | Etherification to improve membrane permeability |

For instance, substitution at the 5'-phosphate with cysteine derivatives generates prodrugs with enhanced cellular uptake .

Oxidation-Reduction Reactions

The pyrimidine ring undergoes redox transformations under oxidative stress:

| Reaction | Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, Fe²⁺ catalysts | 4-amino group converted to nitroso derivative |

| Reduction | NADPH, reductases | Stabilization of the oxopyrimidine ring |

Complexation with Metal Ions

The phosphate groups chelate divalent cations, impacting its solubility and reactivity:

| Metal Ion | Binding Affinity | Biological Impact |

|---|---|---|

| Mg²⁺ | High (Kd ≈ 1 µM) | Stabilizes tertiary structure in enzymatic cofactors |

| Ca²⁺ | Moderate (Kd ≈ 10 µM) | Modulates intracellular signaling pathways |

Key Research Findings

-

Thermal Stability : Decomposes above 150°C, with degradation products including cytosine and inorganic pyrophosphate.

-

pH Sensitivity : Optimal stability observed at pH 6.5–7.5; outside this range, rapid hydrolysis occurs .

-

Enzymatic Selectivity : Preferentially inhibits viral polymerases over human counterparts, suggesting antiviral potential .

This compound’s reactivity profile underscores its utility in studying nucleotide metabolism and designing enzyme-targeted therapies. Critical gaps remain in understanding its in vivo degradation pathways, warranting further investigation.

Scientific Research Applications

Cytidine-5’-triphosphate disodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of nucleic acids and nucleotides.

Biology: Plays a role in the study of RNA synthesis and function.

Medicine: Investigated for its potential in antiviral and anticancer therapies.

Industry: Utilized in the production of RNA-based products and as a biochemical reagent

Mechanism of Action

Cytidine-5’-triphosphate disodium salt exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerase during transcription. Additionally, it acts as a coenzyme in various biochemical reactions, including the synthesis of phospholipids and glycoproteins. The molecular targets include RNA polymerase and enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Compared to citicoline , which hydrolyzes into cytidine and choline, the target’s sodium-stabilized triphosphate structure likely reduces metabolic lability .

- Thiophosphate analogs (e.g., ) exhibit greater enzymatic stability due to sulfur substitution but lack the target’s polar phosphate network, affecting membrane permeability .

Biological Activity

Sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound with significant biological activity. Its structure suggests potential applications in various fields such as pharmacology and agriculture due to its interactions at the molecular level.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

It has a molecular weight of 765.39 g/mol and is characterized by multiple functional groups that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes, plant growth, and potential therapeutic applications.

1. Phytoremediation Potential

A study highlighted the role of sodium hydrogen phosphate mixtures in enhancing biomass accumulation in alfalfa plants. The addition of these mixtures increased the bioconcentration factor (BCF) of heavy metals in the plants, suggesting that phosphorus plays a crucial role in promoting plant growth and tolerance to toxic metals . The translocation factors (TF) for specific heavy metals also showed an increase with treatment, indicating improved availability and biological validity of these metals in contaminated soils.

| Treatment Type | BCF Increase (%) | TF for As | TF for Cr | TF for Hg | TF for Mo |

|---|---|---|---|---|---|

| Control | 0 | Low | Low | Low | Low |

| Sodium Hydrogen Phosphate Mixture | 0.35 - 24.62 | Increased | Increased | Increased | Increased |

2. Cellular Mechanisms

Research indicates that compounds similar to sodium hydrogen phosphate may interact with cellular pathways involved in metabolism and signal transduction. For instance, they have been studied for their potential to act as enzyme inhibitors or activators, affecting processes such as cell proliferation and apoptosis .

Case Study 1: Alfalfa Growth Enhancement

In a controlled environment, alfalfa treated with sodium hydrogen phosphate showed a significant increase in biomass compared to control groups. This was attributed to enhanced nutrient uptake facilitated by the phosphorus content in the treatment mixture .

Case Study 2: Heavy Metal Bioaccumulation

Another investigation focused on the bioaccumulation of heavy metals in plants treated with sodium hydrogen phosphate. Results indicated that while the availability of heavy metals increased, the plants exhibited resilience and improved growth metrics .

Research Findings

Recent studies have demonstrated that sodium hydrogen phosphate can enhance nutrient availability in soils contaminated with heavy metals. This property is particularly beneficial for phytoremediation strategies aimed at restoring soil health . Furthermore, its interactions at the molecular level suggest potential applications in drug development and agricultural biotechnology.

Q & A

Basic: How can the structural integrity of this compound be validated in synthetic preparations?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR to confirm phosphate group connectivity and stereochemistry. Compare chemical shifts with known nucleotide diphosphate derivatives (e.g., deoxycytidine diphosphate analogs in ) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode can verify molecular weight (±1 ppm accuracy) and detect impurities. Cross-reference with theoretical values derived from IUPAC nomenclature .

- X-ray Crystallography : For definitive stereochemical confirmation, grow single crystals in aqueous buffers and resolve the 3D structure, focusing on the oxolan ring and phosphoryl linkages .

Basic: What are the key stability considerations for this compound in aqueous solutions?

Methodological Answer:

- pH Sensitivity : Perform stability assays across pH 6–8 (physiological range) using phosphate or Tris buffers. Monitor degradation via HPLC-UV at 260 nm (pyrimidine absorbance). Avoid strongly acidic conditions to prevent hydrolysis of phosphoester bonds .

- Temperature : Store lyophilized samples at –80°C. For aqueous stock solutions, test short-term stability at 4°C (≤72 hours) and long-term stability with cryoprotectants like trehalose .

- Metal Chelation : Include EDTA (1–5 mM) to mitigate divalent cation (e.g., Mg)-catalyzed degradation of phosphate groups .

Advanced: How can enzymatic interactions (e.g., kinase/phosphatase activity) be systematically studied?

Methodological Answer:

- Kinetic Assays : Use radiometric -labeling or malachite green assays to measure phosphate transfer. Test specificity against human nucleoside diphosphate kinases (e.g., NME1) and compare kinetics to natural substrates like dCDP .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) with P2Y receptor structures ( ) to predict binding modes. Validate with mutagenesis (e.g., ATP-binding pocket residues) .

- Inhibitor Screening : Co-incubate with purinergic antagonists (e.g., AR-C67085 in ) to assess competitive inhibition in cell-based cAMP assays .

Advanced: What synthetic challenges arise during phosphorylation of the oxolan backbone?

Methodological Answer:

- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls on the oxolan ring during phosphorylation. Deprotect with tetrabutylammonium fluoride (TBAF) post-synthesis .

- Phosphoramidite Chemistry : Employ H-phosphonate intermediates for sequential phosphorylation. Monitor reaction progress via -NMR to ensure >95% coupling efficiency .

- Purification : Use anion-exchange chromatography (DEAE Sephadex) to separate mono-, di-, and triphosphorylated byproducts. Validate with LC-MS .

Data Contradiction: How to resolve discrepancies in reported enzymatic activity across studies?

Methodological Answer:

- Purity Verification : Quantify trace metals (ICP-MS) and organic impurities (HPLC-DAD). Contaminants like Mg or residual solvents (e.g., DMSO) may artifactually enhance/inhibit activity .

- Assay Standardization : Replicate experiments using identical buffer systems (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) and enzyme batches (e.g., recombinant vs. tissue-extracted) .

- Orthogonal Methods : Cross-validate findings with isothermal titration calorimetry (ITC) for binding affinity and surface plasmon resonance (SPR) for real-time kinetics .

Advanced: What strategies enable site-specific modification of the pyrimidine ring for functional studies?

Methodological Answer:

- Amino Group Derivatization : React the 4-amino group with NHS esters (e.g., fluorescein) in DMF/pH 8.5 borate buffer. Monitor conjugation efficiency via -NMR .

- Click Chemistry : Introduce alkyne handles at the 2-oxo position via Sonogashira coupling. Perform Cu(I)-catalyzed azide-alkyne cycloaddition for biotinylation .

- Metabolic Incorporation : Test radiolabeled analogs (e.g., -cytidine derivatives) in cell cultures to track uptake and incorporation into nucleic acids .

Basic: How to quantify this compound in biological matrices (e.g., plasma, cell lysates)?

Methodological Answer:

- UPLC-PDA : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (10 mM ammonium acetate) and B (acetonitrile). Detect at 260 nm; LOD ≤ 0.1 µg/mL .

- Sample Preparation : Deproteinize plasma with ice-cold acetonitrile (1:2 v/v), centrifuge (14,000 × g, 10 min), and lyophilize the supernatant. Reconstitute in 50 µL HO .

- Internal Standard : Use isotopically labeled analogs (e.g., -cytidine phosphate) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.